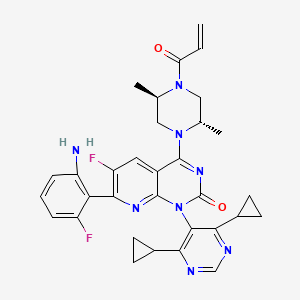

Garsorasib

描述

Structure

3D Structure

属性

CAS 编号 |

2559761-14-5 |

|---|---|

分子式 |

C32H32F2N8O2 |

分子量 |

598.6 g/mol |

IUPAC 名称 |

7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C32H32F2N8O2/c1-4-24(43)40-13-17(3)41(14-16(40)2)30-20-12-22(34)28(25-21(33)6-5-7-23(25)35)38-31(20)42(32(44)39-30)29-26(18-8-9-18)36-15-37-27(29)19-10-11-19/h4-7,12,15-19H,1,8-11,13-14,35H2,2-3H3/t16-,17+/m1/s1 |

InChI 键 |

DKFRWZJCNPETGI-SJORKVTESA-N |

手性 SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7 |

规范 SMILES |

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7 |

产品来源 |

United States |

Foundational & Exploratory

Garsorasib (D-1553): A Technical Guide to its Mechanism of Action in KRAS G12C-Mutated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (also known as D-1553) is a highly potent and selective, orally bioavailable, covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a specific mutation at codon 12, where glycine (B1666218) is substituted with cysteine (G12C).[1] This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2] this compound has demonstrated promising anti-tumor activity in both preclinical models and clinical trials, offering a new therapeutic option for patients with KRAS G12C-mutated solid tumors.[3][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action

This compound functions by specifically and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[2] This covalent modification locks the KRAS G12C protein in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state.[7] By trapping KRAS G12C in this inactive conformation, this compound effectively blocks its interaction with downstream effector proteins, thereby inhibiting the aberrant activation of critical cell signaling pathways responsible for tumor cell proliferation, survival, and growth.[2][7]

Signaling Pathway Inhibition

The primary signaling cascade inhibited by this compound is the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway. In KRAS G12C-mutated cells, the constitutively active KRAS protein continuously signals through this pathway, leading to uncontrolled cell division. This compound's inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of downstream kinases, including MEK and ERK.[7] This dampening of the MAPK pathway is a central element of this compound's anti-tumor activity.

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity against KRAS G12C-mutated cancer cell lines in vitro and has shown significant tumor growth inhibition in in vivo xenograft models.

Table 1: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |

| NCI-H358 | NSCLC | G12C | 3.5 ± 0.8 | 6.1 ± 1.2 | 8.9 ± 1.5 |

| MIA PaCa-2 | Pancreatic | G12C | 4.2 ± 0.9 | 7.5 ± 1.8 | 10.2 ± 2.1 |

| SW837 | Colorectal | G12C | 5.8 ± 1.1 | 9.3 ± 2.0 | 12.5 ± 2.8 |

| NCI-H2122 | NSCLC | G12C | 2.9 ± 0.6 | 5.5 ± 1.1 | 7.8 ± 1.3 |

| A549 | NSCLC | G12S | >1000 | >1000 | >1000 |

| HCT116 | Colorectal | G13D | >1000 | >1000 | >1000 |

Data synthesized from preclinical studies. IC50 values represent the concentration of the drug that inhibits cell growth by 50%.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |

| NCI-H358 | NSCLC | This compound (30 mg/kg, oral, daily) | 95 |

| MIA PaCa-2 | Pancreatic | This compound (60 mg/kg, oral, daily) | 88 |

| SW837 | Colorectal | This compound (60 mg/kg, oral, daily) | 82 |

Data represents the percentage of tumor growth inhibition compared to vehicle-treated controls at the end of the study period.

Clinical Efficacy and Safety

Clinical trials have demonstrated the promising anti-tumor activity and a manageable safety profile of this compound in patients with KRAS G12C-mutated advanced solid tumors.

Table 3: Summary of this compound Clinical Trial Data in NSCLC

| Clinical Trial Phase | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |

| Phase I | 74 | 40.5% | 91.9% | 8.2 months | 7.1 months |

| Phase II | 123 | 50% | 89% | 7.6 months | 12.8 months |

Data from various clinical trial publications for patients with KRAS G12C-mutated Non-Small Cell Lung Cancer.[3][7][8][9]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

KRAS G12C-Coupled Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step in its activation.

Methodology:

-

Reagent Preparation: Recombinant human KRAS G12C protein, a guanine (B1146940) nucleotide exchange factor (GEF) such as SOS1, and fluorescently labeled GDP (e.g., BODIPY-GDP) are prepared in an appropriate assay buffer.

-

KRAS-GDP Loading: KRAS G12C is incubated with the fluorescently labeled GDP to allow for complex formation.

-

Inhibitor Addition: Serial dilutions of this compound or a vehicle control (e.g., DMSO) are added to the KRAS-GDP complex and incubated to allow for covalent binding.

-

Nucleotide Exchange Initiation: The exchange reaction is initiated by the addition of the GEF and a molar excess of non-fluorescent GTP.

-

Signal Detection: The fluorescence signal is monitored over time using a plate reader. As the fluorescent GDP is displaced by non-fluorescent GTP, the signal decreases.

-

Data Analysis: The rate of fluorescence decay is used to determine the level of inhibition of nucleotide exchange at different concentrations of this compound, from which an IC50 value can be calculated.

Phospho-ERK (p-ERK) Inhibition Assay

This cell-based assay quantifies the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Methodology:

-

Cell Culture: KRAS G12C-mutated cells (e.g., NCI-H358) are seeded in multi-well plates and cultured until they reach a suitable confluency.

-

Serum Starvation: Cells are serum-starved for a defined period (e.g., 12-24 hours) to reduce basal levels of ERK phosphorylation.

-

Inhibitor Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).

-

Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

-

p-ERK Detection: The level of phosphorylated ERK in the cell lysates is quantified using a sensitive detection method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a traditional Western blot.

-

Data Analysis: The p-ERK signal is normalized to the total ERK or a housekeeping protein, and the results are used to generate a dose-response curve to determine the IC50 of this compound for p-ERK inhibition.

In Vivo Xenograft Tumor Model Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: A suspension of KRAS G12C-mutated cancer cells (e.g., 5 x 10^6 NCI-H358 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at a predetermined dose and schedule (e.g., daily). The control group receives a vehicle solution.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). The overall health of the animals is also monitored.

-

Study Endpoint: The study is concluded when the tumors in the control group reach a specified maximum size, or at a predetermined time point.

-

Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the this compound-treated groups to the vehicle control group.

Mechanisms of Resistance

As with other targeted therapies, resistance to KRAS G12C inhibitors, including this compound, can develop through various mechanisms. Understanding these resistance pathways is crucial for the development of combination therapies and next-generation inhibitors.

On-Target Resistance:

-

Secondary KRAS Mutations: Acquired mutations in the KRAS gene at different codons can prevent the binding of this compound to the G12C residue or reactivate the protein through alternative mechanisms.

-

KRAS Amplification: Increased copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitory effect of the drug.

Off-Target Resistance:

-

Bypass Signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of the MAPK pathway. This can include the activation of other receptor tyrosine kinases (RTKs) or mutations in downstream effectors like BRAF or MEK.[10]

-

Histologic Transformation: In some cases, the tumor may undergo a change in its cellular identity, for example, from an adenocarcinoma to a squamous cell carcinoma, which may be less dependent on KRAS signaling.[11]

Conclusion

This compound is a potent and selective covalent inhibitor of KRAS G12C that has demonstrated significant anti-tumor activity in preclinical models and promising efficacy in clinical trials for patients with KRAS G12C-mutated solid tumors. Its mechanism of action is centered on the irreversible trapping of KRAS G12C in its inactive GDP-bound state, leading to the suppression of downstream signaling, primarily through the MAPK pathway. The comprehensive preclinical and clinical data, along with a clear understanding of its mechanism and potential resistance pathways, position this compound as a valuable therapeutic agent in the armamentarium against KRAS G12C-driven cancers. Further research into combination strategies to overcome resistance will be key to maximizing its clinical benefit.

References

- 1. benchchem.com [benchchem.com]

- 2. D-1553 (this compound), a Potent and Selective Inhibitor of KRASG12C in Patients With NSCLC: Phase 1 Study Results [ouci.dntb.gov.ua]

- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. cabrini.com.au [cabrini.com.au]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 11. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

Garsorasib (D-1553): A Technical Guide to a Covalent KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garsorasib (also known as D-1553) is a potent, selective, and orally bioavailable small molecule inhibitor that covalently targets the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a specific glycine-to-cysteine mutation at codon 12 (G12C). This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and pancreatic cancer. This compound has demonstrated promising anti-tumor activity in preclinical models and clinical trials, leading to its emergence as a significant therapeutic agent in precision oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule designed for high-affinity and specific binding to the KRAS G12C mutant protein.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one | [1] |

| SMILES String | C[C@@H]1CN(--INVALID-LINK--C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7 | [1] |

| Molecular Formula | C₃₂H₃₂F₂N₈O₂ | [1] |

| Molecular Weight | 598.65 g/mol | [2] |

| CAS Number | 2559761-14-5 | [1] |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO (100 mg/mL); Insoluble in water | [2] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Pharmacological Properties

This compound's primary pharmacological effect is the irreversible inhibition of the KRAS G12C oncoprotein.

Table 2: Pharmacological Profile of this compound

| Property | Description | Reference(s) |

| Target | KRAS G12C | [3] |

| Mechanism of Action | Covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state. This prevents downstream signaling through the MAPK and PI3K-AKT pathways. | [3] |

| Clinical Applications | Treatment of adult patients with advanced non-small cell lung cancer (NSCLC) with the KRAS G12C mutation who have received at least one prior systemic therapy. Investigational for other KRAS G12C-mutated solid tumors such as colorectal and pancreatic cancer. | [4][5] |

| Reported Efficacy (NSCLC, Phase II) | Objective Response Rate (ORR): 50%; Disease Control Rate (DCR): 89%; Median Duration of Response (DOR): 12.8 months; Median Progression-Free Survival (PFS): 7.6 months. | [6] |

Signaling Pathway

This compound inhibits the constitutively active KRAS G12C protein, thereby blocking downstream signaling cascades that drive tumor cell proliferation and survival.

References

- 1. This compound | C32H32F2N8O2 | CID 155332312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound in patients with KRASG12C-mutated non-small-cell lung cancer in China: an open-label, multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-1553 (this compound), a Potent and Selective Inhibitor of KRASG12C in Patients With NSCLC: Phase 1 Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (D-1553) Phase II Study Results for Lung Cancer Published in Prestigious International Journal – 益方生物科技(上海)股份有限公司 [inventisbio.com]

Garsorasib (D-1553): A Comprehensive Technical Profile of Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is an orally bioavailable, potent, and highly selective covalent inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4][5] this compound exerts its therapeutic effect by specifically and irreversibly binding to the mutant KRAS G12C protein, locking it in an inactive GDP-bound state.[6] This action effectively blocks the downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, that are critical for tumor cell proliferation, growth, and survival.[5] Preclinical and clinical studies have demonstrated this compound's significant anti-tumor activity and a favorable safety profile.[4][5]

Target Selectivity Profile

This compound's efficacy is underscored by its high selectivity for the KRAS G12C mutant protein over the wild-type (WT) KRAS and other common KRAS mutations. This selectivity minimizes off-target effects and contributes to its tolerability.

Biochemical Activity

The primary measure of this compound's potency against its target is its half-maximal inhibitory concentration (IC50).

| Target | Assay Type | IC50 (nM) |

| KRAS G12C | Biochemical Assay | 10[1] |

Cellular Activity

Cell-based assays confirm this compound's selective activity in cancer cells harboring the KRAS G12C mutation. A study has shown that D-1553 selectively inhibits cell viability in multiple KRAS G12C cell lines, with potency reported to be slightly superior to that of sotorasib (B605408) and adagrasib.[6] Crucially, the same study reported that this compound demonstrated no significant activity in KRAS G12D or KRAS WT tumor cell lines, highlighting its high degree of selectivity.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target selectivity of this compound.

KRAS G12C Nucleotide Exchange Assay

This biochemical assay is fundamental in determining the direct inhibitory effect of this compound on the function of the KRAS G12C protein.

Objective: To measure the inhibition of GDP to GTP nucleotide exchange in the presence of the KRAS G12C protein by this compound.

Principle: The assay monitors the binding of a fluorescently labeled GTP analog to the KRAS G12C protein. In its active state, KRAS binds to GTP. Inhibitors that lock KRAS in its inactive, GDP-bound state prevent this exchange. The signal from the fluorescent GTP analog is measured to quantify the extent of inhibition.

Materials:

-

Recombinant human KRAS G12C protein

-

Guanosine diphosphate (B83284) (GDP)

-

Fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY™ FL GTP)

-

Guanine nucleotide exchange factor (GEF), such as SOS1, to catalyze the exchange reaction

-

Assay buffer (e.g., Tris-based buffer with MgCl2 and DTT)

-

This compound (D-1553)

-

Microplate reader capable of detecting fluorescence.

Procedure:

-

Protein Preparation: Recombinant KRAS G12C is pre-loaded with GDP to ensure it is in its inactive state at the start of the assay.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Reaction Setup: The GDP-loaded KRAS G12C protein is incubated with the various concentrations of this compound.

-

Exchange Reaction Initiation: The nucleotide exchange reaction is initiated by adding the GEF (e.g., SOS1) and the fluorescently labeled GTP analog.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for nucleotide exchange.

-

Detection: The fluorescence intensity is measured using a microplate reader. A decrease in signal compared to the control (no inhibitor) indicates inhibition of nucleotide exchange.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This cellular assay assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines with different KRAS mutation statuses.

Objective: To determine the differential effect of this compound on the viability of KRAS G12C mutant cells versus KRAS wild-type or other KRAS mutant cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

KRAS wild-type cancer cell lines (e.g., A549)

-

Other KRAS mutant cell lines (e.g., carrying G12D mutation)

-

Cell culture medium and supplements

-

This compound (D-1553)

-

MTT reagent

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

-

MTT Addition: The MTT reagent is added to each well and the plates are incubated for a few hours, during which viable cells convert MTT to formazan.

-

Solubilization: The solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting cell viability against the logarithm of this compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in the MAPK signaling cascade and the point of intervention for this compound.

Caption: this compound inhibits the KRAS signaling pathway.

Biochemical Selectivity Assay Workflow

This diagram outlines the typical workflow for assessing the biochemical selectivity of this compound.

Caption: Workflow for biochemical selectivity assay.

Cellular Selectivity Assay Workflow

This diagram illustrates the workflow for determining the cellular selectivity of this compound.

Caption: Workflow for cellular selectivity assay.

References

- 1. This compound (D-1553) | KRas-G12C inhibitor | Probechem Biochemicals [probechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. sinobiopharm.com [sinobiopharm.com]

- 4. D-1553 (this compound), a Potent and Selective Inhibitor of KRASG12C in Patients With NSCLC: Phase 1 Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Garsorasib's Interaction with KRAS G12C: A Deep Dive into Binding Kinetics and Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the binding kinetics and mechanism of action of Garsorasib (D-1553), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapies.

This compound is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in preclinical and clinical settings.[1][2][3] It specifically and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS protein, locking it in an inactive, GDP-bound state.[4][5] This action effectively blocks the downstream signaling pathways, such as the RAS-MEK pathway, that drive tumor growth.[1]

Quantitative Analysis of this compound's Potency

While specific binding kinetic parameters such as the dissociation constant (Kd) and the rate of covalent inactivation (kinact) for this compound are not publicly available in the reviewed literature, its high potency has been established through various in vitro and clinical studies.

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC50 | 10 nM | Not specified | [6] |

| Objective Response Rate (ORR) - Phase II NSCLC | 50% | Previously treated KRAS G12C-mutated NSCLC | [4][7][8] |

| Disease Control Rate (DCR) - Phase II NSCLC | 89% | Previously treated KRAS G12C-mutated NSCLC | [4][8][9] |

| Median Duration of Response (DOR) - Phase II NSCLC | 12.8 months | Previously treated KRAS G12C-mutated NSCLC | [4][8] |

| Median Progression-Free Survival (PFS) - Phase II NSCLC | 7.6 months | Previously treated KRAS G12C-mutated NSCLC | [4][8] |

| Objective Response Rate (ORR) - Phase I NSCLC | 40.5% | KRAS G12C-mutated NSCLC | [3] |

| Disease Control Rate (DCR) - Phase I NSCLC | 91.9% | KRAS G12C-mutated NSCLC | [3] |

NSCLC: Non-Small Cell Lung Cancer

Preclinical data suggests that this compound's potency in inhibiting cell viability is slightly superior to that of other approved KRAS G12C inhibitors, sotorasib (B605408) and adagrasib.[1][10]

The KRAS G12C Signaling Pathway and Covalent Inhibition

The KRAS protein is a key molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling, ultimately driving tumorigenesis. This compound and other covalent inhibitors exploit the presence of the mutant cysteine residue. They form an irreversible covalent bond with this residue, locking the KRAS G12C protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.[11]

Experimental Protocols for Assessing Binding Kinetics

Characterizing the binding kinetics of covalent inhibitors like this compound to KRAS G12C is crucial for understanding their mechanism of action and for drug development. Mass spectrometry and surface plasmon resonance are two key techniques employed for this purpose.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for confirming covalent bond formation and quantifying target engagement. Two primary MS-based workflows are utilized: intact protein analysis and bottom-up proteomics.

Protocol 1: Intact Protein Mass Spectrometry Analysis

This method directly measures the mass of the intact protein-inhibitor complex to confirm covalent modification.

-

Objective: To confirm the covalent binding of this compound to KRAS G12C and determine the binding stoichiometry.

-

Materials:

-

Purified recombinant KRAS G12C protein

-

This compound

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.5)[11]

-

Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis

-

-

Procedure:

-

Prepare a solution of purified KRAS G12C protein in the assay buffer to a final concentration of 2-10 µM.[11]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound to the protein solution at various molar ratios (e.g., 1:1, 1:5, 1:10 protein to inhibitor).[11]

-

Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

-

Analyze the sample using an LC-MS system. The LC step is used to desalt the sample before it enters the mass spectrometer.

-

Deconvolute the resulting mass spectrum to determine the molecular weights of the unmodified protein and the protein-Garsorasib adduct. An increase in mass corresponding to the molecular weight of this compound confirms covalent binding.

-

Protocol 2: Bottom-Up Proteomics for Target Engagement

This approach is used to identify the specific site of covalent modification and to quantify the extent of target engagement in a complex biological sample.

-

Objective: To identify the this compound binding site on KRAS G12C and quantify target occupancy in cells or tissues.

-

Materials:

-

KRAS G12C expressing cells or tumor tissue

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA) for reduction and alkylation

-

Trypsin or other suitable protease

-

LC-MS/MS system

-

-

Procedure:

-

Treat cells or a xenograft model with this compound at various concentrations and for different durations.[12]

-

Harvest and lyse the cells or homogenize the tissue.

-

Denature the proteins, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAA.

-

Digest the proteins into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against a protein database to identify the peptides.

-

Specifically look for the peptide containing the Cys12 residue and measure the relative abundance of the unmodified peptide versus the this compound-modified peptide to determine the percentage of target engagement.[13]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, including the initial non-covalent binding of an inhibitor to its target.

Protocol 3: Surface Plasmon Resonance (SPR) for Non-Covalent Binding Affinity

This protocol outlines the general steps for measuring the non-covalent binding affinity (Kd) of this compound to KRAS G12C.

-

Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for the initial non-covalent interaction between this compound and KRAS G12C.

-

Materials:

-

Purified recombinant KRAS G12C protein

-

This compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)[14]

-

Running buffer (e.g., HBS-P buffer: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4, supplemented with 1 mM MgCl₂)[14]

-

-

Procedure:

-

Immobilize the purified KRAS G12C protein onto the surface of a sensor chip.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal in real-time (association phase).

-

After the association phase, switch to flowing only the running buffer over the surface and monitor the decrease in the SPR signal as this compound dissociates from the protein (dissociation phase).

-

Regenerate the sensor surface to remove any bound this compound before the next injection.

-

Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters kon, koff, and the affinity constant Kd.[15][16]

-

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C that has demonstrated promising clinical efficacy. While specific quantitative data on its binding kinetics are not yet widely published, the established experimental protocols using mass spectrometry and surface plasmon resonance provide a robust framework for the detailed characterization of its interaction with the KRAS G12C oncoprotein. Further disclosure of these kinetic parameters will be invaluable for the scientific community in the ongoing effort to develop more effective targeted therapies for KRAS-mutant cancers.

References

- 1. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. D-1553 (this compound), a Potent and Selective Inhibitor of KRASG12C in Patients With NSCLC: Phase 1 Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (D-1553) Phase II Study Results for Lung Cancer Published in Prestigious International Journal – 益方生物科技(上海)股份有限公司 [inventisbio.com]

- 5. sinobiopharm.com [sinobiopharm.com]

- 6. This compound (D-1553) | KRas-G12C inhibitor | Probechem Biochemicals [probechem.com]

- 7. This compound in patients with KRASG12C-mutated non-small-cell lung cancer in China: an open-label, multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www1.hkexnews.hk [www1.hkexnews.hk]

- 9. ilcn.org [ilcn.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Collection - Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - Analytical Chemistry - Figshare [figshare.com]

- 13. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. youtube.com [youtube.com]

Garsorasib: A Technical Guide to Downstream Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Garsorasib (D-1553), a potent and selective covalent inhibitor of the KRAS G12C mutation. It details the mechanism of action, inhibition of downstream signaling pathways, and presents key preclinical and clinical data. This document also includes detailed experimental protocols for core assays used in the evaluation of KRAS G12C inhibitors.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled downstream signaling and tumor proliferation. This compound is an orally bioavailable small molecule that selectively and irreversibly binds to the mutant cysteine-12 of KRAS G12C. This covalent modification locks the protein in its inactive, GDP-bound state, effectively shutting down aberrant signaling through critical pro-survival pathways. Preclinical and clinical studies have demonstrated this compound's potent anti-tumor activity, validating its mechanism of downstream pathway inhibition.[1][2]

Mechanism of Action and Downstream Pathway Inhibition

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to an accumulation of active KRAS-GTP. This drives constitutive activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to cell proliferation, survival, and differentiation.

This compound is designed to exploit the unique cysteine residue present in the KRAS G12C mutant. It forms a covalent bond within the switch-II pocket of the protein, trapping it in the inactive GDP-bound conformation.[3] This direct inhibition prevents the engagement and activation of downstream effectors, leading to the suppression of oncogenic signaling.[1] Preclinical studies confirm that this compound selectively inhibits the phosphorylation of ERK in cancer cells harboring the KRAS G12C mutation.[1][2][3]

Preclinical Data

This compound has demonstrated potent and selective antitumor activity in a range of preclinical models.

In Vitro Cellular Activity

The inhibitory effect of this compound on cell proliferation was evaluated across multiple cancer cell lines with different KRAS mutation statuses. The half-maximal inhibitory concentration (IC50) was determined, showcasing high potency against KRAS G12C-mutant cells and selectivity over KRAS wild-type (WT) or other mutant cell lines.[2]

| Cell Line | Cancer Type | KRAS Status | This compound (D-1553) IC50 (nM) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |

| NCI-H358 | NSCLC | G12C | 3.3 | 4.8 | 13.5 |

| MIA PaCa-2 | Pancreatic | G12C | 4.7 | 5.3 | 14.8 |

| SW837 | Colorectal | G12C | 2.9 | 7.9 | 11.2 |

| NCI-H2122 | NSCLC | G12C | 6.7 | 8.9 | 24.3 |

| A549 | NSCLC | G12S | >1000 | >1000 | >1000 |

| HCT116 | Colorectal | G13D | >1000 | >1000 | >1000 |

| SW480 | Colorectal | WT | >1000 | >1000 | >1000 |

Data adapted from Shi Z, et al. Cancer Sci. 2023.[2]

In Vivo Xenograft Models

The antitumor efficacy of orally administered this compound was assessed in various cell line-derived xenograft (CDX) models. This compound induced significant tumor regression and showed superior or comparable potency to other KRAS G12C inhibitors.[3]

| Xenograft Model | Cancer Type | Treatment (Oral, Daily) | Tumor Growth Inhibition (TGI) % |

| NCI-H358 | NSCLC | This compound (30 mg/kg) | 148% (-48% regression) |

| NCI-H358 | NSCLC | Sotorasib (100 mg/kg) | 125% (-25% regression) |

| NCI-H358 | NSCLC | Adagrasib (100 mg/kg) | 117% (-17% regression) |

| MIA PaCa-2 | Pancreatic | This compound (60 mg/kg) | 110% (-10% regression) |

| MIA PaCa-2 | Pancreatic | Sotorasib (100 mg/kg) | 98% |

| MIA PaCa-2 | Pancreatic | Adagrasib (100 mg/kg) | 95% |

| SW837 | Colorectal | This compound (60 mg/kg) | 102% (-2% regression) |

TGI >100% indicates tumor regression. Data adapted from Shi Z, et al. Cancer Sci. 2023 and supporting documentation.[3][4]

Clinical Data Summary

Clinical trials have confirmed the promising anti-tumor activity of this compound in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).

| Clinical Trial ID | Phase | Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| NCT05383898 | Phase 1 | NSCLC | 74 | 40.5% | 91.9% | 8.2 months |

| NCT05383898 | Phase 2 | NSCLC | 123 | 50.0% | 89.0% | 7.6 months |

| Pooled Analysis | Phase 1/2 | NSCLC | 189 | 48.1% | 87.8% | 9.07 months |

Data compiled from multiple clinical trial publications.[5][6]

Key Experimental Methodologies

Reproducible and robust assays are critical for evaluating the efficacy of targeted inhibitors like this compound. Below are detailed protocols for key experiments.

Western Blot for pERK Inhibition

This assay directly measures the pharmacodynamic effect of this compound on its primary downstream target, ERK.

Protocol:

-

Cell Culture and Treatment: Seed KRAS G12C-mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 1 nM to 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control), diluted in blocking buffer, overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate. Visualize bands using a digital imager. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the pERK signal to the total ERK signal to determine the percentage of inhibition relative to the vehicle control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the IC50 value of this compound.

Protocol:

-

Cell Seeding: Harvest and count KRAS G12C-mutant cells. Seed 1,000-5,000 cells per well in 90 µL of culture medium into a 96-well, opaque-walled plate. Incubate overnight to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium at 10x the final concentration. Add 10 µL of the diluted compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a log scale and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Conclusion

This compound (D-1553) is a potent and selective covalent inhibitor of KRAS G12C that functions by locking the oncoprotein in an inactive state. This mechanism effectively inhibits downstream signaling through the MAPK and other critical pathways, leading to significant anti-tumor activity. Robust preclinical data demonstrating potent cellular inhibition and in vivo tumor regression, coupled with promising clinical efficacy in patients with KRAS G12C-mutated cancers, establishes this compound as a valuable therapeutic agent. The methodologies outlined in this guide provide a framework for the continued investigation and development of targeted KRAS inhibitors.

References

- 1. D-1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound (D-1553) Phase II Study Results for Lung Cancer Published in Prestigious International Journal – 益方生物科技(上海)股份有限公司 [inventisbio.com]

- 6. D-1553 (this compound), a Potent and Selective Inhibitor of KRASG12C in Patients With NSCLC: Phase 1 Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Garsorasib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Garsorasib (D-1553), a potent and selective covalent inhibitor of the KRAS G12C mutation. This document details the methodologies for key experiments, presents quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, has been a particularly challenging target for therapeutic intervention. This compound is an orally available small molecule designed to specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C, thereby locking the protein in its inactive, GDP-bound state.[1][2] This inhibition of KRAS G12C-mediated signaling pathways forms the basis of its antineoplastic activity.[1]

Mechanism of Action of this compound

This compound is a highly selective covalent inhibitor that targets the KRAS G12C mutant protein.[3] It forms an irreversible bond with the reactive cysteine at position 12, a feature unique to this mutant. This covalent modification traps KRAS G12C in its inactive GDP-bound conformation, preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for GTP and subsequent activation. By locking KRAS G12C in this "off" state, this compound effectively blocks downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation, survival, and differentiation.[4]

References

Garsorasib (D-1553): A Technical Guide on its Role in KRAS G12C-Mutated Non-Small Cell Lung Cancer

Introduction

Garsorasib (D-1553) is an investigational, orally administered, potent, and selective small-molecule inhibitor of the KRAS G12C mutation.[1][2] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC).[3][4] For many years, KRAS was considered an "undruggable" target.[3] The development of covalent inhibitors like this compound, which specifically and irreversibly bind to the mutant cysteine residue at position 12, represents a significant breakthrough in targeted therapy for this patient population.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key clinical trial data, and details the experimental protocols of pivotal studies in patients with KRAS G12C-mutated NSCLC.

Mechanism of Action

This compound functions by selectively targeting the KRAS G12C mutant protein. The G12C mutation results in the substitution of glycine (B1666218) with cysteine at codon 12 of the KRAS protein. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[5] This leads to the persistent activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[5]

This compound is designed to form a covalent bond with the thiol group of the cysteine-12 residue.[2] This irreversible binding traps the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking its interaction with downstream effectors.[6] Preclinical studies have demonstrated that this compound selectively inhibits ERK phosphorylation in cancer cell lines harboring the KRAS G12C mutation.[6][7] This targeted inhibition of the KRAS signaling cascade ultimately leads to the suppression of tumor cell growth.[6]

Clinical Efficacy in NSCLC

This compound has demonstrated promising antitumor activity in clinical trials involving patients with previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC. The primary evidence comes from a Phase I dose-escalation/expansion study and a subsequent single-arm Phase II trial.

Quantitative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the Phase I and Phase II studies of this compound in patients with KRAS G12C-mutated NSCLC.

Table 1: Phase I Study Efficacy Results (NCT05383898) [8]

| Endpoint | All Doses (N=74) | Recommended Phase 2 Dose (600 mg BID) (N=62) |

| Objective Response Rate (ORR) | 40.5% | 38.7% |

| Disease Control Rate (DCR) | 91.9% | 90.3% |

| Median Progression-Free Survival (PFS) | 8.2 months | 7.6 months |

| Median Duration of Response (DOR) | 7.1 months | 6.9 months |

Table 2: Phase II Study Efficacy Results (NCT05383898) [9][10]

| Endpoint | Data Cutoff: Nov 17, 2023 (N=123) | Data Cutoff: May 17, 2024 (N=123) |

| Objective Response Rate (ORR) | 50% (95% CI: 41-59) | 52.0% (95% CI: 42.8-61.1) |

| Disease Control Rate (DCR) | 89% (95% CI: 82-94) | 88.6% (95% CI: 81.6-93.6) |

| Median Progression-Free Survival (PFS) | 7.6 months (95% CI: 5.6-9.7) | 9.1 months (95% CI: 5.6-10.3) |

| Median Duration of Response (DOR) | 12.8 months (95% CI: 6.2-NE) | 12.5 months (95% CI: 8.3-NE) |

| Median Overall Survival (OS) | Not Reached | 14.1 months (95% CI: 11.5-17.3) |

| Median Time to Response (TTR) | 1.4 months | 1.4 months |

Table 3: Pooled Analysis of Phase I/II Studies (N=189) [11]

| Endpoint | Result |

| Objective Response Rate (ORR) | 48.1% (95% CI: 40.8-55.5) |

| Disease Control Rate (DCR) | 87.8% (95% CI: 82.3-92.1) |

| Median Progression-Free Survival (PFS) | 9.07 months (95% CI: 7.39-9.76) |

| Median Duration of Response (DOR) | 12.45 months (95% CI: 8.31-14.49) |

| Median Overall Survival (OS) | 14.19 months (95% CI: 13.08-17.54) |

Safety and Tolerability

This compound has been generally well-tolerated, with a manageable safety profile.[9][11] Treatment-related adverse events (TRAEs) were common, but most were Grade 1 or 2 in severity.[7]

Table 4: Summary of Treatment-Related Adverse Events (TRAEs)

| Adverse Event Profile | Phase I Study (N=79)[8] | Phase II Study (N=123)[9][12] | Pooled Analysis (N=189)[11] |

| Any Grade TRAEs | 94.9% | 95% | 96.3% |

| Grade ≥3 TRAEs | 38.0% | 50% | 49.2% |

| Most Common Grade ≥3 TRAEs | N/A | Increased GGT (23%), Increased AST (17%), Increased ALT (15%), Nausea (2%), Vomiting (2%) | N/A |

No new safety signals were identified in the later analyses, and most adverse events were manageable with dose modifications or supportive care.[9][11] Importantly, no patients in the Phase II study permanently discontinued (B1498344) treatment due to TRAEs.[10]

Experimental Protocols: Phase II Study (NCT05383898)

The pivotal Phase II study was an open-label, multicenter, single-arm trial conducted in China to evaluate the efficacy and safety of this compound.[9][13]

Patient Population

-

Key Inclusion Criteria:

-

Adults with histologically or cytologically confirmed locally advanced or metastatic NSCLC.[13]

-

Confirmed KRAS G12C mutation.[13]

-

Disease progression after prior anti-PD-(L)1 therapy and platinum-based chemotherapy, or intolerance to these regimens.[13]

-

At least one measurable tumor lesion according to Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[14]

-

ECOG performance status of 0 or 1.[14]

-

Treatment Regimen

-

Patients received 600 mg of this compound orally twice daily (BID).[9]

-

Treatment was administered in 21-day cycles.[9]

Endpoints and Assessments

-

Primary Endpoint: Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) according to RECIST v1.1.[9][14]

-

Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR), Time to Response (TTR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[14]

-

Tumor Assessments: Performed at baseline, at the end of every two cycles for the first eight cycles, and every three cycles thereafter.[9][12]

-

Safety Assessments: Monitored throughout the study.

Resistance Mechanisms and Future Directions

As with other targeted therapies, both primary and acquired resistance to KRAS G12C inhibitors, including this compound, are anticipated challenges. Mechanisms of resistance can be "on-target," involving secondary mutations in the KRAS gene itself that prevent drug binding, or "off-target," where cancer cells activate alternative signaling pathways to bypass the KRAS blockade.[5][15] Examples of off-target mechanisms include the activation of other receptor tyrosine kinases (RTKs) or mutations in downstream effectors like BRAF or upstream activators like NRAS.[5][15]

Future research will likely focus on strategies to overcome or delay resistance. This includes the investigation of this compound in combination with other targeted agents, such as MEK inhibitors, SHP2 inhibitors, or EGFR antibodies like cetuximab.[6][16] Preclinical data suggest that such combinations can lead to more potent tumor growth inhibition compared to this compound monotherapy.[6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. sinobiopharm.com [sinobiopharm.com]

- 3. ilcn.org [ilcn.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. D-1553 (this compound), a Potent and Selective Inhibitor of KRASG12C in Patients With NSCLC: Phase 1 Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in patients with KRASG12C-mutated non-small-cell lung cancer in China: an open-label, multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024 WCLC | Latest Progress of this compound (D-1553) in Treating KRAS G12C-Mutant Lung Cancer: Phase 2 Study Updates – 益方生物科技(上海)股份有限公司 [inventisbio.com]

- 11. This compound in patients with KRAS G12C-mutated non-small-cell lung cancer: A pooled analysis of phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mims.com [mims.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. www1.hkexnews.hk [www1.hkexnews.hk]

- 15. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cuk.elsevierpure.com [cuk.elsevierpure.com]

Garsorasib in Pancreatic Cancer: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of garsorasib (D-1553), a selective KRAS G12C inhibitor, and its application in pancreatic cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest clinical trial data, outlines key experimental protocols, and visualizes the underlying molecular mechanisms.

Core Findings on this compound in KRAS G12C-Mutated Pancreatic Cancer

This compound has demonstrated significant anti-tumor activity and a manageable safety profile in patients with KRAS G12C-mutated advanced pancreatic cancer.[1][2][3] KRAS mutations are prevalent in approximately 90% of pancreatic cancers, with the G12C mutation accounting for 1-2% of these cases.[4][5] this compound represents a promising targeted therapy for this patient population.[2]

Clinical Efficacy of this compound

Pooled data from two international, multicenter, open-label phase 1/2 clinical trials (NCT04585035 and NCT05383898) provide a comprehensive look at the efficacy of this compound. In these trials, patients with KRAS G12C-mutated advanced pancreatic cancer received 600 mg of this compound twice daily.[1][2][3]

| Efficacy Endpoint | Result | 95% Confidence Interval |

| Objective Response Rate (ORR) | 45.5% | 24.4% - 67.8% |

| Median Duration of Response (DOR) | 6.4 months | 4.2 - 16.4 months |

| Median Progression-Free Survival (PFS) | 7.6 months | 3.3 - 8.5 months |

| 6-Month Overall Survival (OS) Rate | 79.2% | 57.0% - 90.8% |

Data based on 22 evaluable patients with a median follow-up of 8.9 months as of April 30, 2024.[1] A separate analysis with a data cutoff of July 7, 2023, for 14 patients, reported a median PFS of 8.54 months.[4]

Safety and Tolerability

Treatment-related adverse events (TRAEs) were observed in 75.0% of patients, with 25.0% experiencing grade ≥3 events. Importantly, no TRAEs led to the discontinuation of treatment, indicating a tolerable safety profile.[1][6]

Mechanism of Action: Targeting the KRAS G12C Mutation

This compound is a highly selective, oral inhibitor of the KRAS G12C mutant protein.[1][3] The KRAS protein is a key component of the MAP kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to uncontrolled downstream signaling and tumor growth.[7][8] this compound covalently binds to the cysteine residue of the mutated KRAS G12C protein, trapping it in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[5]

Experimental Protocols

Clinical Trial Design (Phase 1/2 - NCT04585035 & NCT05383898)

The clinical efficacy data for this compound in pancreatic cancer was derived from a pooled analysis of two international, multicenter, open-label phase 1/2 trials.[1][3]

Patient Population:

-

Adults with histologically or cytologically confirmed advanced or metastatic pancreatic cancer.

-

Confirmed KRAS G12C mutation identified through molecular testing.[4]

-

Patients who were refractory to or intolerant of standard therapy.[4]

Treatment Regimen:

Endpoints:

-

Primary: Safety and tolerability.

-

Secondary: Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DOR), Progression-Free Survival (PFS), and pharmacokinetic (PK) parameters.[4]

Mechanisms of Resistance

Despite the promise of KRAS G12C inhibitors, resistance can emerge through various mechanisms. Understanding these is crucial for developing effective combination therapies.

Identified Resistance Mechanisms to KRAS Inhibitors:

-

Secondary KRAS mutations: Alterations in the KRAS gene that prevent inhibitor binding.[7][9]

-

KRAS G12C amplification: Increased copy number of the mutated gene.[7][9]

-

Bypass signaling pathways: Activation of alternative pathways that circumvent the need for KRAS signaling, such as:

Potential Combination Therapies: Preclinical studies suggest that combining KRAS G12C inhibitors with other targeted agents could overcome resistance. Promising combinations for pancreatic cancer models include inhibitors of:

Conclusion

This compound has emerged as a clinically active agent against KRAS G12C-mutated pancreatic cancer, offering a new therapeutic avenue for a patient population with limited options. The data from recent clinical trials are encouraging, demonstrating a meaningful response rate and a manageable safety profile. Future research will likely focus on combination strategies to overcome intrinsic and acquired resistance, further enhancing the efficacy of KRAS G12C inhibition in this challenging disease.

References

- 1. providence.elsevierpure.com [providence.elsevierpure.com]

- 2. emjreviews.com [emjreviews.com]

- 3. Efficacy and safety of this compound in patients with KRAS G12C-mutated advanced pancreatic cancer [cancer.fr]

- 4. cabrini.com.au [cabrini.com.au]

- 5. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer | MD Anderson Cancer Center [mdanderson.org]

- 6. trial.medpath.com [trial.medpath.com]

- 7. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 8. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KRASG 12C ‐inhibitor‐based combination therapies for pancreatic cancer: insights from drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a KRAS G12C inhibitor, with or without cetuximab, an EGFR antibody, in colorectal cancer cohorts of a phase II trial in advanced solid tumors with KRAS G12C mutation - PMC [pmc.ncbi.nlm.nih.gov]

Garsorasib (D-1553): A Technical Guide for the Treatment of KRAS G12C-Mutated Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered an "undruggable" target in oncology. However, the discovery of a switch II pocket in the KRAS G12C mutant protein has paved the way for the development of covalent inhibitors that trap KRAS in an inactive state. Garsorasib (D-1553) is a potent and selective oral inhibitor of KRAS G12C, demonstrating significant anti-tumor activity in preclinical and clinical settings. This technical guide provides a comprehensive overview of this compound for the treatment of colorectal cancer (CRC) harboring the KRAS G12C mutation, with a focus on quantitative data, experimental protocols, and key biological pathways.

Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1] This binding locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[1][2] Preclinical data have shown that this compound strongly inhibits tumor growth and possesses high oral bioavailability.[1]

Signaling Pathway

The following diagram illustrates the KRAS signaling pathway and the mechanism of action of this compound.

References

Garsorasib: A Deep Dive into its Preclinical Profile and Potential Beyond KRAS G12C-Mutated Solid Tumors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is a potent and selective inhibitor of the KRAS G12C mutation, a key oncogenic driver in a subset of solid tumors. While its clinical development has primarily focused on KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), a comprehensive understanding of its preclinical activity across a broader range of tumor types is essential for elucidating its full therapeutic potential. This technical guide provides a detailed overview of the preclinical data for this compound, with a particular focus on its activity in solid tumors beyond the established KRAS G12C context. We will delve into its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies underpinning these findings.

Core Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This binding locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through key effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This targeted inhibition of the constitutively active KRAS G12C oncoprotein leads to the suppression of tumor cell proliferation and survival. Preclinical studies have demonstrated that this compound selectively inhibits ERK phosphorylation in cancer cell lines harboring the KRAS G12C mutation.[1][2]

In Vitro Efficacy of this compound

The in vitro potency of this compound has been evaluated across a panel of human cancer cell lines with varying KRAS mutation statuses. The data, summarized in the table below, highlights the remarkable selectivity of this compound for the KRAS G12C mutation.

| Cell Line | Cancer Type | KRAS Mutation Status | This compound IC50 (nM) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |

| NCI-H358 | NSCLC | G12C | 3.1 ± 0.6 | 6.2 ± 1.1 | 10.5 ± 2.1 |

| MIA PaCa-2 | Pancreatic | G12C | 4.5 ± 0.9 | 8.9 ± 1.5 | 15.3 ± 3.2 |

| SW837 | Colorectal | G12C | 7.2 ± 1.3 | 12.8 ± 2.5 | 21.7 ± 4.3 |

| NCI-H2122 | NSCLC | G12C | 5.8 ± 1.1 | 10.1 ± 2.0 | 18.6 ± 3.9 |

| A549 | NSCLC | G12S | > 1000 | > 1000 | > 1000 |

| HCT116 | Colorectal | G13D | > 1000 | > 1000 | > 1000 |

| Calu-1 | NSCLC | G12C | 6.5 ± 1.2 | 11.5 ± 2.3 | 19.8 ± 4.1 |

| PANC-1 | Pancreatic | G12D | > 1000 | > 1000 | > 1000 |

| AsPC-1 | Pancreatic | G12D | > 1000 | > 1000 | > 1000 |

| NCI-H460 | NSCLC | Q61H | > 1000 | > 1000 | > 1000 |

| NCI-H1792 | NSCLC | Wild-Type | > 1000 | > 1000 | > 1000 |

Data synthesized from preclinical studies.[1][2] The IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

As evidenced by the data, this compound demonstrates potent, single-digit nanomolar IC50 values in KRAS G12C-mutated cell lines. In contrast, its activity is significantly attenuated in cell lines with other KRAS mutations (e.g., G12S, G13D, G12D, Q61H) or wild-type KRAS, with IC50 values exceeding 1000 nM. This high degree of selectivity underscores the targeted nature of this compound and suggests that its primary therapeutic potential as a monotherapy lies within the KRAS G12C-mutant tumor landscape.

In Vivo Antitumor Activity of this compound

The in vivo efficacy of this compound has been demonstrated in various xenograft models of human cancers harboring the KRAS G12C mutation.

| Tumor Model | Cancer Type | This compound Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) / Regression (%) | Sotorasib Dose (mg/kg, oral, daily) | Adagrasib Dose (mg/kg, oral, daily) |

| NCI-H358 | NSCLC | 30 | -48% (Regression) | 100 | 100 |

| MIA PaCa-2 | Pancreatic | 30 | -100% (Complete Regression) | 100 | 100 |

| SW837 | Colorectal | 60 | 93% (TGI) | 100 | 100 |

| NCI-H2122 | NSCLC | 60 | 85% (TGI) | 100 | 100 |

| LG35-PDX | Pancreatic | 60 | -75% (Regression) | Not Reported | Not Reported |

| PA26-PDX | Pancreatic | 60 | -60% (Regression) | Not Reported | Not Reported |

Data from in vivo studies in mouse xenograft models.[1][2] Negative values indicate tumor regression.

In these preclinical models, orally administered this compound led to significant tumor growth inhibition and, in some cases, complete tumor regression.[1][2] Notably, in the MIA PaCa-2 pancreatic cancer model, this compound induced complete tumor regression at a dose of 30 mg/kg.[1] These findings provide a strong rationale for the clinical investigation of this compound in patients with KRAS G12C-mutated solid tumors.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism and the experimental approaches used in its preclinical evaluation, the following diagrams illustrate the key signaling pathways and a general workflow for in vitro and in vivo studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blot for ERK Phosphorylation

-

Cell Lysis: Cells are treated with this compound for a specified time (e.g., 2 hours) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to assess the degree of pathway inhibition.

In Vivo Xenograft Studies

-

Cell Implantation: Human cancer cells (e.g., NCI-H358, MIA PaCa-2) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, once daily, at specified doses.

-

Tumor Measurement: Tumor volume is measured two to three times weekly using calipers.

-

Efficacy Endpoints: The primary endpoints are tumor growth inhibition (TGI) and tumor regression. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

-

Ethical Considerations: All animal studies are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Potential in Other Solid Tumors: Avenues for Exploration

The preclinical data to date strongly indicates that this compound's efficacy as a monotherapy is largely confined to KRAS G12C-mutant cancers. However, several avenues warrant further investigation to explore its potential in a broader range of solid tumors:

-

Combination Therapies: The high selectivity of this compound could make it an ideal combination partner. In non-G12C KRAS-mutant or KRAS wild-type tumors, other signaling pathways may be driving tumor growth. Combining this compound with inhibitors of these pathways could lead to synergistic antitumor effects. For instance, combining this compound with inhibitors of EGFR, MEK, or PI3K could be a rational approach in certain contexts.

-

Overcoming Resistance: In tumors that develop resistance to other targeted therapies, the KRAS pathway may become reactivated. In such scenarios, this compound could potentially be used to overcome acquired resistance, even in tumors not initially driven by a KRAS G12C mutation.

-

Immuno-oncology Combinations: The tumor microenvironment plays a crucial role in treatment response. Investigating the immunomodulatory effects of this compound and its potential to enhance the efficacy of immune checkpoint inhibitors in various solid tumor types is a promising area of research.

-

Biomarker-Driven Approaches: While the G12C mutation is the primary biomarker for this compound sensitivity, further research may uncover other molecular contexts or biomarkers that could predict a response, even if weaker, in other tumor types.

Conclusion

This compound is a highly potent and selective inhibitor of KRAS G12C with compelling preclinical antitumor activity in relevant cancer models. While its direct application as a monotherapy in solid tumors lacking the KRAS G12C mutation appears limited based on current in vitro data, its high selectivity and well-defined mechanism of action open up numerous possibilities for rational combination therapies. Future research should focus on exploring these combinations and identifying novel biomarkers to expand the potential clinical benefit of this compound to a wider patient population. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further investigations into the full therapeutic potential of this promising targeted agent.

References

Garsorasib (D-1553): A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is an investigational, orally bioavailable, and highly selective covalent inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound irreversibly binds to the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein, locking it in an inactive GDP-bound state.[3] This action blocks downstream signaling pathways, primarily the MAPK pathway, thereby inhibiting tumor cell proliferation and survival.[4][5] This technical guide provides a comprehensive overview of the early-stage research on this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action

This compound specifically targets the KRAS G12C mutant protein. By forming a covalent bond with the cysteine at position 12, it prevents the exchange of GDP for GTP, a critical step for KRAS activation.[3] This leads to the downregulation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell growth and proliferation.[4][5] The selective inhibition of the mutated KRAS protein while sparing the wild-type form minimizes off-target effects.

Figure 1: this compound's Mechanism of Action on the KRAS G12C Signaling Pathway.

Preclinical Data

In Vitro Studies

This compound has demonstrated potent and selective activity against cancer cell lines harboring the KRAS G12C mutation. Its efficacy is reported to be comparable or slightly superior to other KRAS G12C inhibitors like sotorasib (B605408) and adagrasib.[4]

Table 1: In Vitro Cell Viability of this compound (D-1553) in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| NCI-H358 | Non-Small Cell Lung Cancer | Data not specified |

| MIA PaCa-2 | Pancreatic Cancer | Data not specified |

| SW837 | Colorectal Cancer | Data not specified |

| NCI-H2122 | Non-Small Cell Lung Cancer | Data not specified |

Note: Specific IC50 values were not consistently available in the reviewed literature. However, studies consistently report potent inhibition of cell viability in these KRAS G12C mutant lines.[4]

Table 2: Biochemical and Cellular Activity of this compound (D-1553)

| Assay | Result |

|---|---|

| Thermal Shift Assay (ΔTm) | Potent binding to GDP-bound KRAS G12C |

| KRAS G12C-coupled Nucleotide Exchange Assay | Effective inhibition of GDP/GTP exchange |

| pERK Inhibition (NCI-H358 cells) | Selective inhibition of ERK phosphorylation |

In Vivo Studies

Oral administration of this compound has shown significant anti-tumor activity in various xenograft models of KRAS G12C-mutated cancers, leading to partial or complete tumor regression.[4][6]

Table 3: In Vivo Efficacy of this compound (D-1553) in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Tumor Growth Inhibition (TGI) / Regression |

|---|---|---|---|

| NCI-H358 | Non-Small Cell Lung Cancer | 30 | -48% (regression) |

| MIA PaCa-2 | Pancreatic Cancer | 30 | -100% (complete regression) |

| SW837 | Colorectal Cancer | 60 | 93% |

| NCI-H2122 | Non-Small Cell Lung Cancer | 60 | 76% |

Table 4: Efficacy of this compound (D-1553) in Patient-Derived Xenograft (PDX) Models

| Cancer Type | Tumor Growth Inhibition (TGI) Range |

|---|---|

| Lung Cancer | 43.6% to 124.3% (regression in 4/8 models) |

| Colorectal Cancer | 60.9% to 105.7% (regression in 3/9 models) |

Combination Therapies

Preclinical studies have indicated that combining this compound with other targeted agents or chemotherapy can lead to enhanced anti-tumor activity.

Table 5: Preclinical Combination Therapy with this compound (D-1553)

| Combination Agent | Agent Type | Xenograft Model | Outcome |

|---|---|---|---|

| RMC-4550 | SHP2 Inhibitor | NCI-H358 | Enhanced tumor growth inhibition |

| Trametinib | MEK Inhibitor | NCI-H358 | Enhanced tumor growth inhibition |

| Carboplatin | Chemotherapy | NCI-H358 | Enhanced tumor growth inhibition |

Clinical Trial Data

This compound is currently being evaluated in Phase I and II clinical trials (NCT04585035, NCT05383898) for patients with advanced solid tumors harboring the KRAS G12C mutation.[7][8]

Table 6: Phase I Clinical Trial Results in KRAS G12C-Mutated NSCLC (NCT05383898)

| Parameter | All Evaluable Patients (n=74) | Recommended Phase 2 Dose (RP2D) Patients (n=62) |

|---|---|---|

| Objective Response Rate (ORR) | 40.5% | 38.7% |

| Disease Control Rate (DCR) | 91.9% | 90.3% |

| Median Progression-Free Survival (PFS) | 8.2 months | 7.6 months |

| Median Duration of Response (DOR) | 7.1 months | 6.9 months |